3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Properties
IUPAC Name |
3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOJCLKVFGMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=NNC(=C21)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the iodination of a pyrazolo[3,4-d]pyrimidine precursor. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide at elevated temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amino derivative.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Specifically, 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively target and inhibit the activity of certain protein kinases associated with tumor growth .
Antiviral Properties
The compound has shown promise in antiviral research, particularly against viral infections that exploit cellular mechanisms similar to those targeted by kinase inhibitors. In vitro studies have suggested that compounds within this class can disrupt viral replication processes .
Case Study 1: Kinase Inhibition
A recent study published in the "Journal of Medicinal Chemistry" evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their kinase inhibitory activities. The study found that this compound exhibited potent inhibition against several cancer-related kinases, leading to reduced cell viability in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the iodo and methoxy substituents in enhancing biological activity .
Case Study 2: Antiviral Screening
In another investigation reported in "Antiviral Research," researchers screened several pyrazolo[3,4-d]pyrimidine derivatives for their antiviral efficacy against influenza virus strains. The results indicated that compounds similar to this compound significantly inhibited viral replication by targeting host cell signaling pathways critical for viral entry and replication .
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Core Scaffold Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored due to their versatility in targeting enzymes and receptors. Key analogs include:
Key Observations :
- Alkoxy Groups : Ethoxy (4-Ethoxy) increases lipophilicity compared to methoxy, which may affect membrane permeability and metabolic stability .
- Biological Activity : The 4c compound demonstrates potent apoptosis induction (60–70% viability reduction at 10 µM) in leukemia cells, suggesting that substituent optimization on the core scaffold critically influences efficacy .
Adenosine Receptor Antagonists
Pyrazolo[3,4-d]pyrimidine derivatives are also explored as adenosine A₂A and A₁ receptor antagonists. For example:
Halogenated Derivatives
- 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine : Bromine’s intermediate size between Cl and I may offer a balance of reactivity and stability. This compound is used industrially but lacks detailed biological data .
- 3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : The isopropyl group enhances steric hindrance, which could improve proteolytic stability compared to the methoxy-substituted target compound .
Physicochemical and Pharmacokinetic Considerations
| Property | 3-Iodo-4-methoxy Derivative | 4-Chloro Derivative | 4-Ethoxy Derivative |
|---|---|---|---|
| Molecular Weight | ~303 g/mol | 169.57 g/mol | 179.18 g/mol |
| LogP (Predicted) | Higher (due to iodine) | Moderate | Moderate |
| Solubility | Lower (iodine increases hydrophobicity) | Higher | Moderate |
| Synthetic Accessibility | Challenging (iodination) | Straightforward | Moderate |
Implications :
- The iodine atom in the target compound may limit aqueous solubility but improve blood-brain barrier penetration in CNS-targeted therapies.
- Microwave-assisted synthesis (as in ) could mitigate challenges in iodinated compound preparation .
Biological Activity
3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 203180-01-2) is a heterocyclic compound characterized by its pyrazolo[3,4-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing various pharmacologically active molecules and its implications in cancer treatment.
- Molecular Formula : C₆H₆IN₅O
- Molecular Weight : 291.0492 g/mol
- IUPAC Name : this compound
- PubChem ID : 1519489
The compound features both iodine and methoxy groups, which can significantly influence its reactivity and biological activity compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, effectively blocking their catalytic functions. This inhibition can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Anticancer Properties
Recent studies have highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor. For instance, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested for their anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Notably, one derivative exhibited IC₅₀ values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating potent inhibitory effects .
In Vitro Studies
Table 1 summarizes the anti-proliferative activities of various pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | EGFR Inhibition |
| Compound 12b | HCT116 | 19.56 | EGFR Inhibition |
| Compound X | A549 | 0.016 | Wild-type EGFR Inhibition |
| Compound Y | HCT116 | 0.236 | Mutant EGFR (T790M) Inhibition |
These findings suggest that compounds based on the pyrazolo[3,4-d]pyrimidine structure could serve as promising candidates for further development in cancer therapeutics.
Apoptotic Induction
Flow cytometric analyses have demonstrated that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), leading to cell cycle arrest at the S and G2/M phases. This apoptotic induction is crucial for the efficacy of anticancer agents .
Case Study: Development of EGFR Inhibitors
A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at targeting EGFR due to its critical role in tumorigenesis. The synthesized compounds were subjected to rigorous testing against known cancer cell lines exhibiting high levels of EGFR expression. The results indicated a broad spectrum of anti-proliferative activities across the tested compounds, with some showing comparable efficacy to existing EGFR inhibitors like erlotinib.
Implications for Future Research
The promising results from these studies underscore the need for further research into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. Investigating modifications at various positions on the scaffold could yield even more potent inhibitors with improved selectivity and reduced side effects.
Q & A
Advanced Research Question
- Kinase Inhibition : The compound competitively binds ATP pockets in kinases (e.g., CSF-1R, A2A adenosine receptor) via:
- Validation Models :
- In Vitro Assays : Percentage kinase inhibition is measured using ADP-Glo™ kits at varying concentrations (0.1–10 µM) .
- Cell-Based Studies : Anti-proliferative activity in cancer lines (e.g., IC₅₀ = 0.019 µM for HCT-116 analogs) .
How do fluorescence properties of pyrazolo[3,4-d]pyrimidine derivatives influence their application in oligonucleotide studies?
Advanced Research Question
- Fluorescence Quenching : The 8-aza-7-deazapurin-2-amine core exhibits intrinsic fluorescence (λₑₓ = 340 nm, λₑₘ = 450 nm), which is >95% quenched in duplex DNA due to base stacking .
- Applications :
How should researchers address contradictory data in the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Question
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or kinase isoforms .
- Structural Isomerism : N1 vs. N2 alkylation alters binding modes (e.g., N1-alkylated analogs show 10-fold higher CSF-1R inhibition) .
Resolution Strategies : - Dose-Response Curves : Use EC₅₀/IC₅₀ values to compare potency across studies.
- Computational Modeling : Molecular docking (e.g., Glide SP) predicts binding poses and rationalizes activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
